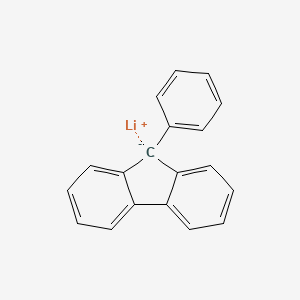
Methyl 3-(2-methylidenecyclohexyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-methylidenecyclohexyl)propanoate: is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(2-methylidenecyclohexyl)propanoate typically involves the esterification of 3-(2-methylidenecyclohexyl)propanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the mixture to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 3-(2-methylidenecyclohexyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Esters with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-(2-methylidenecyclohexyl)propanoate is used as an intermediate in organic synthesis. It can be used to synthesize more complex molecules and is often employed in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a model ester to study enzyme-catalyzed reactions, such as ester hydrolysis by esterases.
Medicine: While not directly used as a drug, this compound can serve as a precursor in the synthesis of medicinal compounds. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings. Its pleasant odor makes it a valuable ingredient in perfumes and food additives.
Mecanismo De Acción
The mechanism of action of methyl 3-(2-methylidenecyclohexyl)propanoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid. The cyclohexyl ring and methylene group can also participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparación Con Compuestos Similares
- Methyl 3-(2-hydroxyphenyl)propanoate
- Ethyl 3-(2-methylidenecyclohexyl)propanoate
- Methyl 3-(2-methylcyclohexyl)propanoate
Comparison:
- Methyl 3-(2-hydroxyphenyl)propanoate: This compound has a hydroxyl group instead of a methylene group, which affects its reactivity and applications.
- Ethyl 3-(2-methylidenecyclohexyl)propanoate: The ethyl ester has a slightly different odor profile and may have different applications in fragrances.
- Methyl 3-(2-methylcyclohexyl)propanoate: The absence of the methylene group makes this compound less reactive in certain chemical reactions.
Methyl 3-(2-methylidenecyclohexyl)propanoate stands out due to its unique combination of a cyclohexyl ring, methylene group, and ester functionality, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
2359-69-5 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
methyl 3-(2-methylidenecyclohexyl)propanoate |
InChI |
InChI=1S/C11H18O2/c1-9-5-3-4-6-10(9)7-8-11(12)13-2/h10H,1,3-8H2,2H3 |
Clave InChI |
YALFRQCLVBNACW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1CCCCC1=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



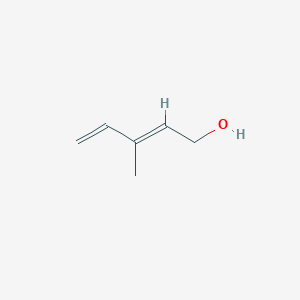
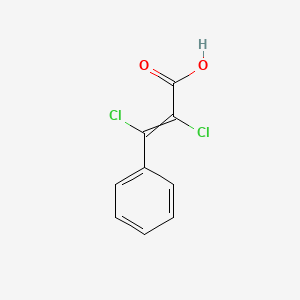
![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)
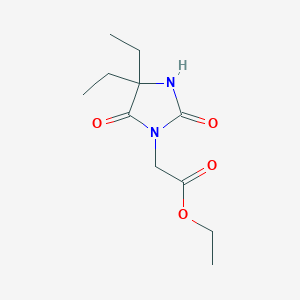

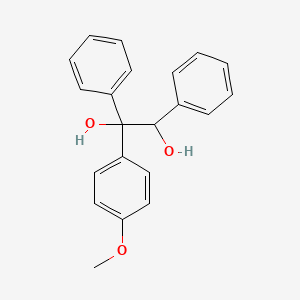

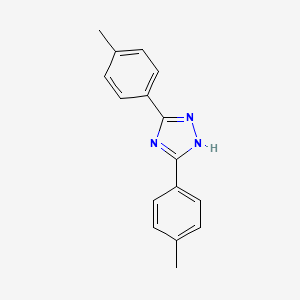
![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)
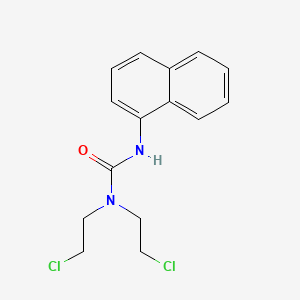
![(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid](/img/structure/B14746489.png)
![N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide](/img/structure/B14746502.png)
